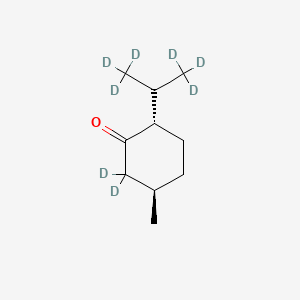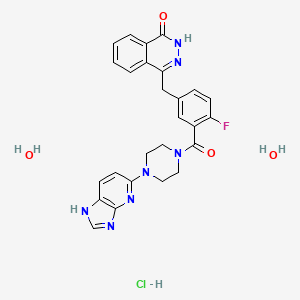
Parp1-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp1-IN-19 is a compound known for its inhibitory effects on poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a nuclear enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. This compound has shown potential in cancer therapy due to its ability to inhibit PARP1 activity, thereby preventing the repair of damaged DNA in cancer cells and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-19 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available sources. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Parp1-IN-19 primarily undergoes reactions typical of organic compounds, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against PARP1 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates and derivatives that retain the core structure of the compound while enhancing its biological activity .
Scientific Research Applications
Parp1-IN-19 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of PARP1 inhibition and DNA repair. In biology, it helps researchers understand the role of PARP1 in cellular processes and its implications in various diseases. In medicine, this compound is being investigated for its potential as a therapeutic agent in cancer treatment, particularly in tumors with high genomic instability .
Mechanism of Action
Parp1-IN-19 exerts its effects by binding to the catalytic domain of PARP1, thereby inhibiting its activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets of this compound include the DNA-binding domain and the catalytic domain of PARP1, which are essential for its enzymatic activity .
Comparison with Similar Compounds
Parp1-IN-19 is compared with other PARP1 inhibitors, such as olaparib, rucaparib, and niraparib. These compounds share a similar mechanism of action but differ in their binding affinities, selectivity, and ability to trap PARP1 on chromatin. This compound is unique in its specific binding interactions and its potential for enhanced efficacy in certain cancer types .
List of Similar Compounds:- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
These compounds are all part of the PARP1 inhibitor class and are used in various clinical settings for the treatment of cancers with defects in DNA repair pathways .
Properties
Molecular Formula |
C26H27ClFN7O4 |
|---|---|
Molecular Weight |
556.0 g/mol |
IUPAC Name |
4-[[4-fluoro-3-[4-(1H-imidazo[4,5-b]pyridin-5-yl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C26H22FN7O2.ClH.2H2O/c27-20-6-5-16(14-22-17-3-1-2-4-18(17)25(35)32-31-22)13-19(20)26(36)34-11-9-33(10-12-34)23-8-7-21-24(30-23)29-15-28-21;;;/h1-8,13,15H,9-12,14H2,(H,32,35)(H,28,29,30);1H;2*1H2 |
InChI Key |
AFJDKALYXMEKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C2)NC=N3)C(=O)C4=C(C=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)F.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


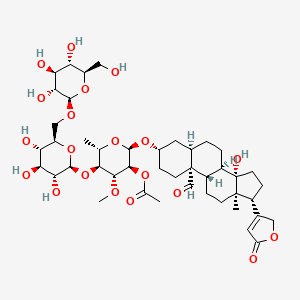
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12381692.png)
![9-[1-[3-[3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]propanoylamino]propyl]triazol-4-yl]-N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)phenyl]nonanamide](/img/structure/B12381696.png)
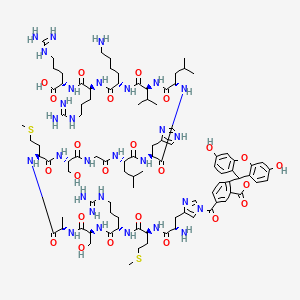
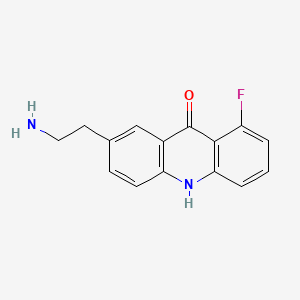
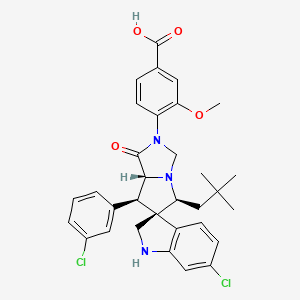

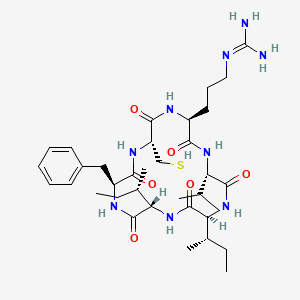
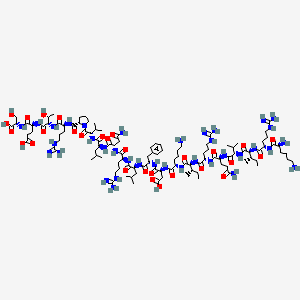
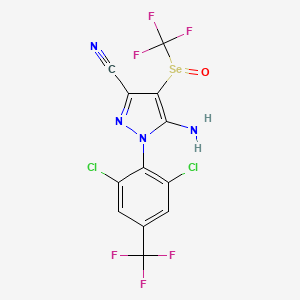
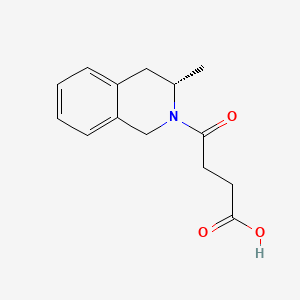

![3-[3,5-difluoro-4-[(2S)-2-(2H-tetrazol-5-ylcarbamoyl)hexyl]phenyl]benzenesulfonyl fluoride](/img/structure/B12381760.png)
